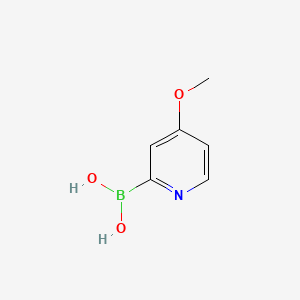

(4-Methoxypyridin-2-YL)boronic acid

Description

Properties

IUPAC Name |

(4-methoxypyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRFELMBEBUVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (4-Methoxypyridin-2-YL)boronic acid

CAS Number: 1333505-99-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-Methoxypyridin-2-YL)boronic acid, a key building block in modern synthetic and medicinal chemistry. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and workflow diagrams are provided to support researchers in its practical application.

Core Compound Data

This compound is a member of the heteroarylboronic acid family, which are indispensable reagents in palladium-catalyzed cross-coupling reactions. Its unique electronic and structural properties make it a valuable synthon for introducing the 4-methoxypyridine moiety into complex molecules.

Physicochemical and Spectral Data

| Property | Value | Source |

| CAS Number | 1333505-99-9 | Commercial Suppliers[1] |

| Molecular Formula | C₆H₈BNO₃ | Benchchem[2] |

| Molecular Weight | 152.94 g/mol | Benchchem[2] |

| Appearance | Solid (Typical for arylboronic acids) | General Knowledge |

| Purity | ≥95% | BLD Pharmatech[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like Dioxane, THF, DMF | General Knowledge |

| ¹H NMR Spectrum | Data not available in public repositories | - |

| ¹³C NMR Spectrum | Data not available in public repositories | - |

Synthesis and Characterization

The synthesis of 2-pyridylboronic acids can be challenging due to their propensity to undergo protodeboronation.[3] However, established methods for their preparation, typically involving halogen-metal exchange followed by borylation, can be adapted for this compound.

General Synthesis Protocol: Lithiation-Borylation

This protocol is a general method for the synthesis of 2-pyridylboronic acids from their corresponding 2-halopyridines and can be adapted for the synthesis of the title compound from 2-bromo-4-methoxypyridine.[4][5]

Workflow for the Synthesis of this compound

Caption: General synthesis workflow for this compound.

Methodology:

-

Reaction Setup: A solution of 2-bromo-4-methoxypyridine in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (typically 1.1 equivalents) is added dropwise while maintaining the temperature. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.[4]

-

Borylation: Triisopropyl borate (typically 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis & Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic solvent is removed under reduced pressure. The pH of the aqueous layer is adjusted to induce precipitation of the boronic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent system.

Applications in Drug Development

Heteroarylboronic acids are crucial building blocks in the synthesis of small molecule drugs, particularly kinase inhibitors.[6] The pyridine moiety is a common feature in many kinase inhibitors, where it can form key hydrogen bond interactions within the ATP-binding pocket of the enzyme. This compound serves as a versatile reagent for introducing this specific structural motif.

Role in Kinase Inhibitor Synthesis

Many kinase inhibitors are biaryl or heteroaryl-aryl compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing the necessary C-C bonds in these molecules.[7] Pyridineboronic acids are frequently used as the nucleophilic partner in these couplings.

Logical Workflow for Kinase Inhibitor Synthesis

Caption: Role of pyridinylboronic acids in kinase inhibitor synthesis.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of a heteroarylboronic acid, such as this compound, with an aryl or heteroaryl halide. This protocol is based on established methods for coupling 2-pyridyl nucleophiles.[8]

General Coupling Protocol

Reaction Scheme: this compound + Ar-X → 4-Methoxy-2-(Ar)pyridine (where Ar-X is an aryl or heteroaryl halide)

Materials and Reagents:

-

This compound (1.2 equivalents)

-

Aryl or Heteroaryl Halide (Ar-X) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine Ligand (e.g., SPhos, RuPhos) (2-10 mol%)[9]

-

Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

Procedure:

-

Reaction Setup: To a Schlenk tube or microwave vial is added the aryl halide, this compound, the base, the palladium catalyst, and the phosphine ligand.

-

Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

-

Solvent Addition: The anhydrous solvent is added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (2-24 hours), monitoring by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Boronic acids are generally considered stable and have low toxicity.[10] However, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. 2-Pyridylboronic acids can be sensitive to air and moisture, and storage under an inert atmosphere is recommended for long-term stability.[11]

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant literature and safety data sheets before any experimental work is undertaken.

References

- 1. BLD Pharmatech Co., Limited (Page 19) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 2. This compound | 1333505-99-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. researchgate.net [researchgate.net]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of (4-Methoxypyridin-2-YL)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyridin-2-YL)boronic acid, a member of the pyridylboronic acid family, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allows for the synthesis of complex biaryl and heteroaryl structures. These structures are often scaffolds for novel therapeutic agents and functional materials. An understanding of the physical properties of this compound is fundamental to its application in synthetic protocols and drug design. This technical guide provides an overview of its physical characteristics, detailed experimental protocols for their determination, and a visualization of a key reaction pathway.

Core Physical Properties

Precise quantitative data for this compound (CAS: 1333505-99-9) is not extensively reported in publicly available literature. However, data for isomeric and related methoxypyridine boronic acids can provide valuable reference points for estimating its properties. The following table summarizes available data for related compounds.

| Property | This compound | (2-Methoxypyridin-4-yl)boronic acid[1] | 2-Methoxy-3-pyridinylboronic acid | (4-Methoxypyridin-3-yl)boronic acid hydrochloride |

| CAS Number | 1333505-99-9 | 762262-09-9 | 163105-90-6 | 874959-97-4 |

| Molecular Formula | C₆H₈BNO₃ | C₆H₈BNO₃ | C₆H₈BNO₃ | C₆H₉BClNO₃ |

| Molecular Weight | 152.94 g/mol | 152.94 g/mol | 152.94 g/mol | 189.41 g/mol |

| Melting Point | Not available | Not available | 140-144 °C | Not available |

| Appearance | Not available | Solid | Solid | Solid |

| Solubility | Not available | Not available | Not available | Not available |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of boronic acids.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For boronic acids, it's important to note that the observed value can sometimes reflect decomposition or dehydration rather than a true melt.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[3]

-

Capillary tubes (sealed at one end)[4]

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary, to ensure uniform packing. The open end of a capillary tube is pushed into the sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 1-2 mm.[5]

-

Calibration: The accuracy of the melting point apparatus's thermometer should be verified using a standard compound with a known, sharp melting point.

-

Measurement:

-

Initial (Rapid) Determination: The sample is heated at a fast rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.[6]

-

Precise Determination: A fresh sample is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.[3][6] The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[3]

-

-

Reporting: The result is reported as a range of temperatures. A narrow range (0.5-1.0 °C) typically indicates a high degree of purity.[3]

Solubility Determination

Solubility provides insight into the polarity and potential intermolecular interactions of a compound. A systematic approach is used to classify the solubility of an organic compound in various solvents.

Apparatus and Reagents:

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Diethyl ether, Hexane[7][8]

Procedure:

-

Water Solubility: To approximately 25 mg of this compound in a test tube, add 0.75 mL of deionized water in portions. After each addition, the tube is shaken vigorously.[7] If the compound dissolves completely, it is classified as water-soluble.

-

Aqueous Acid/Base Solubility (for water-insoluble compounds):

-

5% NaOH: If the compound is insoluble in water, its solubility in a 5% aqueous solution of sodium hydroxide is tested using the same procedure. Solubility in NaOH suggests an acidic functional group.[8][9]

-

5% NaHCO₃: If soluble in NaOH, a separate test with 5% sodium bicarbonate is performed. Solubility in this weaker base indicates a more strongly acidic group, such as a carboxylic acid.[8]

-

5% HCl: If insoluble in water and NaOH, the solubility in 5% hydrochloric acid is determined. Solubility in acid indicates a basic functional group, such as an amine.[8][9]

-

-

Organic Solvent Miscibility: The solubility or miscibility of the compound in organic solvents like diethyl ether or hexane is determined by adding the solvent dropwise to a small amount of the compound and observing for the formation of a single phase.[10]

Logical and Pathway Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and structural characterization of a novel chemical entity like this compound.

Caption: Workflow for the characterization of this compound.

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[11][12] Pyridylboronic acids are important substrates in this reaction.[13][14] The following diagram outlines the generally accepted catalytic cycle.[12]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. davjalandhar.com [davjalandhar.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chem.ws [chem.ws]

- 11. nbinno.com [nbinno.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (4-Methoxypyridin-2-YL)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (4-Methoxypyridin-2-YL)boronic acid, a valuable building block in medicinal chemistry and drug development. This document details the most common and effective synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound and its derivatives are important intermediates in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The presence of the methoxy group and the nitrogen atom in the pyridine ring influences the electronic properties and potential binding interactions of the final compounds, making this scaffold attractive for the development of novel therapeutic agents. This guide outlines a reliable two-step synthesis commencing from the commercially available starting material, 4-methoxypyridine.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step sequence involving the initial bromination of 4-methoxypyridine to form the key intermediate, 2-bromo-4-methoxypyridine. This is followed by a lithium-halogen exchange and subsequent borylation to yield the target boronic acid.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methoxypyridine

This procedure details the regioselective bromination of 4-methoxypyridine at the 2-position via a directed ortho-metalation approach.

Reaction:

Caption: Reaction scheme for the synthesis of 2-Bromo-4-methoxypyridine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Methoxypyridine | 109.13 | 6.90 | 0.70 mL |

| n-Butyllithium (2.34 M in hexanes) | 64.06 | 27.86 | 11.91 mL |

| N,N-Dimethylethanolamine (DMAE) | 89.14 | 13.93 | 1.40 mL |

| 1,2-Dibromo-1,1,2,2-tetrachloroethane | 325.66 | 16.57 | 5.40 g |

| Hexanes | - | - | 10 mL |

| Tetrahydrofuran (THF) | - | - | 5 mL |

| Diethyl ether | - | - | As needed |

| Water | 18.02 | - | As needed |

| Anhydrous magnesium sulfate | 120.37 | - | As needed |

Procedure:

-

To a solution of N,N-dimethylethanolamine (1.40 mL, 13.93 mmol) in hexanes (10 mL) at -20 °C under a nitrogen atmosphere, add n-butyllithium (11.91 mL, 27.86 mmol, 2.34 M in hexanes).

-

Stir the reaction mixture under nitrogen for 30 minutes.

-

Add 4-methoxypyridine (0.70 mL, 6.90 mmol) dropwise. The solution will turn orange.

-

Stir the orange solution for one hour and then cool to -78 °C.

-

Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (5.40 g, 16.57 mmol) in THF (5 mL) dropwise.

-

Allow the mixture to slowly warm to room temperature overnight.

-

Quench the reaction with water at 0 °C and extract with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation (70 °C, 3 mmHg) to yield 2-bromo-4-methoxypyridine as a yellow oil.

Quantitative Data:

| Product | Yield (%) | Appearance |

| 2-Bromo-4-methoxypyridine | 62 | Yellow oil |

Step 2: Synthesis of this compound

This procedure describes the conversion of 2-bromo-4-methoxypyridine to the target boronic acid via a lithium-halogen exchange followed by reaction with triisopropyl borate. This protocol is adapted from procedures for structurally similar pyridyl boronic acids.

Reaction:

Stability and Storage of (4-Methoxypyridin-2-YL)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Methoxypyridin-2-YL)boronic acid. Drawing from available data on pyridinylboronic acids and general principles of boronic acid chemistry, this document outlines key stability concerns, degradation pathways, and best practices for handling and storage to ensure the integrity of this critical reagent in research and drug development.

Core Concepts in Boronic Acid Stability

Boronic acids are widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, their utility can be compromised by inherent instability. The stability of a given boronic acid is highly dependent on its structure and the surrounding conditions. For heteroaromatic boronic acids, and particularly 2-pyridinylboronic acids, instability is a significant concern that requires careful management.

The primary degradation pathways for boronic acids are protodeboronation and oxidation.[1][2] Understanding these pathways is crucial for developing appropriate storage and handling protocols.

Degradation Pathways of this compound

Protodeboronation

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the boronic acid functionality.[1] This reaction is often catalyzed by acid or base and is a common side reaction in coupling reactions involving boronic acids. For 2-pyridyl boronic acids, the presence of the basic nitrogen atom can lead to the formation of a zwitterionic intermediate under neutral pH conditions, which can accelerate the rate of protodeboronation through unimolecular fragmentation.[1]

Oxidation

Boronic acids are susceptible to oxidation, which can convert the boronic acid to a hydroxyl group, yielding the corresponding phenol (in this case, 2-hydroxy-4-methoxypyridine) and boric acid.[2] This process can be initiated by atmospheric oxygen and reactive oxygen species, and may be accelerated by factors such as light and the presence of metal catalysts.[3][4] For peptide boronic acid derivatives, oxidative degradation has been identified as a major pathway, often initiated by cleavage of the boronic acid group to yield an alcohol.[3][4][5]

Recommended Storage and Handling

To mitigate degradation and ensure the quality of this compound, specific storage and handling procedures are essential. The following recommendations are compiled from various supplier safety data sheets (SDS) for this compound and its isomers.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer, under -20°C for long-term storage. Short-term storage at 2-8°C is also cited. | Low temperatures slow down the rates of chemical degradation reactions, including protodeboronation and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby reducing oxidative degradation and hydrolysis. |

| Moisture | Keep container tightly closed in a dry place. | Boronic acids can be hygroscopic, and moisture can facilitate protodeboronation. |

| Light | Store away from light. | Light can provide the energy to initiate or accelerate oxidative degradation pathways. |

| Purity | ≥95% | High purity minimizes the presence of potential catalysts for degradation. |

Experimental Protocols for Stability Assessment

Due to the lack of published, specific stability-indicating methods for this compound, this section outlines general experimental protocols for conducting forced degradation studies and for the development of analytical methods to monitor its stability.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[6][7][8][9]

Objective: To intentionally degrade the this compound sample under various stress conditions to generate potential degradation products.

General Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).

-

Stress Conditions: Expose the sample solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid sample and a solution at elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic Degradation: Expose the solid sample and a solution to UV and visible light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acid- and base-stressed samples before analysis.

-

Analysis: Analyze the samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and detect the parent compound and any degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[10][11][12][13][14]

Objective: To develop a chromatographic method capable of separating this compound from its process impurities and degradation products.

Method Development Strategy:

-

Column Selection: Start with a C18 reversed-phase column, which is a versatile choice for a wide range of small molecules.

-

Mobile Phase Selection:

-

Aqueous Phase (A): A buffered aqueous solution (e.g., phosphate or acetate buffer) to control the pH and improve peak shape. The pH should be chosen to ensure the analyte is in a single ionic form.

-

Organic Phase (B): Acetonitrile or methanol.

-

-

Elution Mode: A gradient elution is generally preferred for stability-indicating methods to ensure the elution of both polar and non-polar degradation products within a reasonable run time.

-

Detection: A Photodiode Array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.

-

Optimization: Optimize the gradient profile, flow rate, column temperature, and injection volume to achieve good resolution between the main peak and all degradation product peaks.

-

Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

NMR Spectroscopy for Degradation Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the degradation of boronic acids.[15][16][17][18][19] ¹¹B NMR is particularly useful as the chemical shift of the boron atom is sensitive to its chemical environment, allowing for the differentiation between the boronic acid and its derivatives, such as boronate esters or degradation products.[15][16] ¹H NMR can also be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products.

General Procedure for NMR Monitoring:

-

Prepare a solution of this compound in a suitable deuterated solvent.

-

Acquire an initial ¹H and ¹¹B NMR spectrum (time = 0).

-

Store the NMR tube under the desired stability testing conditions (e.g., at a specific temperature).

-

Acquire subsequent NMR spectra at various time intervals.

-

Integrate the relevant signals to quantify the remaining parent compound and the formation of degradation products over time.

Biological Interactions and Signaling Pathways

While this compound is a valuable building block in medicinal chemistry, specific information regarding its direct involvement in signaling pathways is not well-documented in publicly available literature.[20][21][22][23][24][25][26] However, the boronic acid functional group is known to interact with biological targets, most notably serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue.[27] This interaction is the basis for the mechanism of action of several FDA-approved boronic acid-containing drugs, such as bortezomib.[24][27]

Given its structure, it is plausible that this compound could be explored as a fragment or building block in the design of inhibitors for various enzymes, where the methoxypyridine moiety could provide specific interactions with the target protein, and the boronic acid would act as the reactive "warhead".

Conclusion

The stability of this compound is a critical factor for its successful application in research and drug development. While inherently susceptible to protodeboronation and oxidation, proper storage and handling—specifically, low temperature, inert atmosphere, and protection from light and moisture—can significantly preserve its integrity. For rigorous stability assessment, forced degradation studies coupled with the development of a validated stability-indicating HPLC method are recommended. NMR spectroscopy serves as a valuable complementary tool for monitoring degradation kinetics. Although its specific biological roles are not yet fully elucidated, its chemical structure suggests potential for the development of targeted therapeutics, particularly as an inhibitor of serine proteases. This guide provides a foundational framework for researchers and scientists to effectively manage and utilize this important chemical entity.

References

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). | Semantic Scholar [semanticscholar.org]

- 6. lubrizolcdmo.com [lubrizolcdmo.com]

- 7. biomedres.us [biomedres.us]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. rsc.org [rsc.org]

- 20. (4-Methoxypyridin-3-yl)boronic acid [myskinrecipes.com]

- 21. nbinno.com [nbinno.com]

- 22. nbinno.com [nbinno.com]

- 23. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. (4-Methoxypyridin-3-yl)boronic acid hydrochloride [myskinrecipes.com]

- 26. Buy (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid | 1150114-30-9 [smolecule.com]

- 27. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of (4-Methoxypyridin-2-YL)boronic Acid: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility of active pharmaceutical ingredients and key intermediates is a cornerstone of successful formulation and process development. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (4-Methoxypyridin-2-YL)boronic acid, a vital building block in contemporary medicinal chemistry. Due to the limited availability of precise quantitative data in public literature, this guide synthesizes known qualitative information and offers insights based on the behavior of structurally analogous boronic acids.

Core Concepts in Boronic Acid Solubility

The solubility of boronic acids is a multifaceted phenomenon governed by the interplay of the boronic acid group's unique chemistry and the overall physicochemical properties of the molecule. The polarity imparted by the methoxy and pyridinyl moieties, combined with the Lewis acidic nature of the boronic acid group, dictates its interaction with various solvents. A critical consideration is the propensity of boronic acids to undergo reversible dehydration to form cyclic boroxines (anhydrides), which can exhibit significantly different solubility profiles from the monomeric acid. This equilibrium can be influenced by the solvent, temperature, and concentration.

Qualitative Solubility Profile

Based on general principles of boronic acid solubility and information on related compounds, a qualitative solubility profile for this compound can be inferred.

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The pyridine nitrogen and the methoxy group can form hydrogen bonds with protic solvents. The boronic acid group also contributes to polarity. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule. DMSO is often used to prepare stock solutions of boronic acids. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors, leading to some degree of solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | While capable of some dipole-dipole interactions, these solvents are generally less effective at solvating highly polar molecules. |

| Non-polar | Hexane, Toluene | Very Low | The significant polarity of this compound results in poor interaction with non-polar hydrocarbon solvents. |

Experimental Determination of Solubility

Accurate determination of solubility is paramount for process chemistry and formulation. The following is a generalized experimental protocol for assessing the solubility of a solid compound like this compound.

Materials and Equipment:

-

This compound

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone, THF, DCM, hexane)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars or orbital shaker

-

Constant temperature bath or incubator

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Calibrated pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

Protocol for Equilibrium Solubility Determination:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can establish the minimum time required to achieve equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor. Express the solubility in units such as mg/mL or g/L.

-

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Caption: A flowchart of the experimental procedure for determining compound solubility.

Logical Approach to Solvent Selection

For drug development professionals, the selection of an appropriate solvent system is a critical decision. The following diagram outlines a logical approach to solvent screening for a compound like this compound.

Caption: A decision tree for selecting appropriate solvents based on compound polarity.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly accessible databases, a strong qualitative understanding can be established based on its structural features and the known behavior of similar boronic acids. For definitive quantitative data, the experimental protocol outlined in this guide provides a robust framework for in-house determination. This information is crucial for guiding formulation development, optimizing reaction conditions, and ensuring the successful application of this important chemical intermediate in research and development.

An In-depth Technical Guide to (4-Methoxypyridin-2-YL)boronic acid: A Key Building Block for Pharmaceutical Innovation

(4-Methoxypyridin-2-YL)boronic acid is a crucial heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its utility as a versatile building block, particularly in the synthesis of Janus kinase (JAK) inhibitors, positions it as a molecule of high interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapies.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial chemical suppliers. The compound is typically supplied as a solid with purity levels suitable for research and development purposes. Key physicochemical data are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 762262-09-9 |

| Molecular Formula | C₆H₈BNO₃ |

| Molecular Weight | 152.94 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% (typically offered) |

| Solubility | Soluble in organic solvents like DMSO and methanol |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is most commonly achieved through a metal-halogen exchange reaction of a corresponding halopyridine derivative, followed by quenching with a borate ester. A representative experimental protocol starting from 2-bromo-4-methoxypyridine is detailed below. This procedure is based on established methodologies for the synthesis of pyridine boronic acids.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-4-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2-bromo-4-methoxypyridine (1.0 equivalent) dissolved in anhydrous THF.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1M HCl at 0 °C until the solution is acidic (pH ~2). The aqueous layer is then extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or silica gel column chromatography to afford the final product.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (typically 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a round-bottom flask is added the aryl halide, this compound, the palladium catalyst, and the base.

-

Solvent Addition: The chosen solvent system is added, and the flask is fitted with a condenser.

-

Degassing: The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for 15-30 minutes.

-

Heating: The mixture is heated to the desired temperature (typically 80-110 °C) under an inert atmosphere and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl or heteroaryl compound.

An In-depth Technical Guide to the Molecular Structure of (4-Methoxypyridin-2-YL)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypyridin-2-YL)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. As a key building block, its structural and chemical properties are crucial for its application in the development of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic methodologies related to this compound. Due to the limited availability of specific experimental data for this particular isomer, this guide leverages data from closely related analogues to provide a thorough and practical resource.

Molecular Structure and Properties

This compound, with the CAS number 1333505-99-9, is a derivative of pyridine where a boronic acid group is substituted at the 2-position and a methoxy group at the 4-position. The presence of the nitrogen atom in the pyridine ring, the electron-donating methoxy group, and the versatile boronic acid moiety contribute to its unique chemical reactivity.

General Properties

The general chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 1333505-99-9 | [1] |

| Molecular Formula | C₆H₈BNO₃ | [2] |

| Molecular Weight | 152.94 g/mol | [2] |

| Appearance | Expected to be a solid | [3] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred from related compounds and general principles of spectroscopy.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the hydroxyl protons of the boronic acid. The chemical shifts and coupling constants of the pyridine protons would be influenced by the positions of the methoxy and boronic acid groups.

-

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons would be indicative of the substitution pattern.

-

¹¹B NMR: Boron-11 NMR is a key technique for characterizing boronic acids. A signal in the range of 28-30 ppm is typically observed for the trigonal planar boron center of a boronic acid.[5]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (boronic acid) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (methoxy) | 2850-2960 |

| C=N, C=C stretch (pyridine) | 1400-1600 |

| B-O stretch | 1310-1380 |

| C-O stretch (methoxy) | 1000-1300 |

1.2.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would offer further structural insights.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the lithiation of a suitable halo-substituted precursor followed by reaction with a borate ester. This method is widely used for the preparation of pyridinylboronic acids.

Reaction Scheme:

A plausible synthetic workflow for this compound.

Experimental Procedure:

-

Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

-

Lithiation: The flask is charged with 2-bromo-4-methoxypyridine dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithiated intermediate.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The pH of the combined aqueous layers is adjusted to approximately 7.5 with a base, leading to the precipitation of the crude product.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

Characterization

The synthesized this compound should be characterized using the spectroscopic methods outlined in section 1.2 to confirm its identity and purity.

Applications in Drug Development and Organic Synthesis

Pyridine-containing boronic acids are valuable reagents in organic chemistry, particularly in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[4] This reaction is a cornerstone of modern drug discovery, enabling the synthesis of complex biaryl structures.

General scheme of a Suzuki-Miyaura cross-coupling reaction.

The unique electronic properties of the 4-methoxypyridine moiety can influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Boronic acids themselves have emerged as a significant class of therapeutic agents, with several approved drugs targeting enzymes through the formation of reversible covalent bonds.[6] The boronic acid functional group can interact with diols, which is a recognition motif present in many biological molecules, including carbohydrates and some amino acid side chains.[7]

Signaling Pathways and Biological Activity

Potential role of inhibitors derived from this compound in the JAK-STAT pathway.

The development of inhibitors based on the this compound scaffold could offer new therapeutic strategies for diseases driven by dysregulated JAK-STAT signaling. Further research is required to explore the specific biological activities of this compound and its derivatives.

Conclusion

This compound is a promising building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. This guide has provided an overview of its molecular structure, properties, and a plausible synthetic methodology. While specific experimental data for this isomer is limited, the information presented, based on closely related compounds, serves as a valuable resource for researchers in the field. Further investigation into the specific properties and biological activities of this compound is warranted to fully realize its potential.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]

- 2. rsc.org [rsc.org]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Cas 957060-94-5,5-Bromo-2-methoxypyridin-4-ylboronic acid | lookchem [lookchem.com]

- 5. 372963-51-4|(6-Methoxypyridin-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 6. 454372500 [thermofisher.com]

- 7. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-fluoro-3-Methoxypyridin-4-ylboronic acid(1451392-01-0) 13C NMR spectrum [chemicalbook.com]

- 9. (4-Methoxypyridin-3-yl)boronic acid [myskinrecipes.com]

An In-depth Technical Guide to the Safety and Handling of (4-Methoxypyridin-2-YL)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyridin-2-YL)boronic acid is a heterocyclic organic compound that belongs to the extensive family of boronic acids. These compounds are widely utilized in organic synthesis, particularly as key reagents in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in many biologically active molecules and functional materials.[3][4] The pyridine moiety in this compound makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents.[1][5] Boronic acids and their derivatives are being explored for a wide range of biological activities, including as enzyme inhibitors.[6][7][8]

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as an irritant.

GHS Hazard Statements (Anticipated):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Pictogram (Anticipated):

-

Exclamation mark (GHS07)

Signal Word (Anticipated):

-

Warning

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes available data for the target compound and data for analogous compounds for reference.

| Property | This compound | 2-Methoxypyridine-4-boronic acid | 4-Methoxyphenylboronic acid |

| CAS Number | 1333505-99-9 | 762262-09-9 | 5720-07-0 |

| Molecular Formula | C6H8BNO3 | C6H8BNO3 | C7H9BO3 |

| Molecular Weight | 152.95 g/mol | 152.94 g/mol | 151.96 g/mol |

| Appearance | Not specified | White to yellow solid | White to off-white solid |

| Melting Point | Not specified | 65-70 °C | 204-208 °C |

| Boiling Point | Not specified | Not available | Not available |

| Solubility | Not specified | Not specified | Not specified |

Safe Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

| Aspect | Guideline |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. |

| Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. |

| Storage | Store in a tightly sealed container in a cool, dry place. Some boronic acids are moisture-sensitive and should be stored under an inert atmosphere. |

| Incompatibilities | Avoid contact with strong oxidizing agents and strong acids. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area.

-

Wear appropriate personal protective equipment (PPE) .

-

Contain the spill.

-

Clean up: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place in a suitable, labeled container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Reaction

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using a methoxypyridine boronic acid. This protocol may need to be optimized for this compound and the specific coupling partner.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol)

-

Base (e.g., K2CO3, 2.0 mmol)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

Visualizations

Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Role in Drug Discovery

Caption: General scheme for the use of boronic acids in drug discovery.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Cas 957060-94-5,5-Bromo-2-methoxypyridin-4-ylboronic acid | lookchem [lookchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (4-Methoxypyridin-3-yl)boronic acid hydrochloride [myskinrecipes.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. (4-Methoxypyridin-2-YL)boronic acid is a valuable building block in this context, providing a methoxypyridine moiety that is frequently found in biologically active molecules. The electron-rich nature of the pyridine ring, modified by the methoxy group, influences its reactivity and makes the optimization of coupling conditions crucial for achieving high yields and purity.

These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura coupling reactions, including detailed protocols, reaction conditions, and a summary of expected outcomes based on analogous pyridylboronic acid couplings.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound (such as a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[2][3] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1][4]

The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex. This is often the rate-determining step.[3]

-

Transmetalation: The organoboron reagent (R²-B(OH)₂), activated by the base, transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Experimental Protocols

The following protocols are generalized based on successful Suzuki-Miyaura couplings of structurally similar 2-pyridylboronic acids and can be adapted for this compound.[5][6] Optimization of specific parameters may be necessary for different substrates.

General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (if required).

-

Reagent Addition: Add the base (2.0-3.0 equiv) and the solvent.

-

Reaction Execution: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of pyridinylboronic acids with various aryl halides. These serve as a starting point for optimizing reactions with this compound.

Table 1: Recommended Catalysts, Bases, and Solvents

| Catalyst | Ligand (if applicable) | Base | Solvent | Typical Temperature (°C) |

| Pd(PPh₃)₄ | - | K₃PO₄, Na₂CO₃, Cs₂CO₃ | 1,4-Dioxane, Toluene, DMF | 80 - 110 |

| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃, SPhos | K₃PO₄, KF | 1,4-Dioxane, THF | Room Temp. - 100 |

| Pd(OAc)₂ | PPh₃, PCy₃, Buchwald Ligands | K₂CO₃, CsF | Toluene, Acetonitrile, Water mixtures | 60 - 100 |

| PdCl₂(dppf) | - | Na₂CO₃, K₃PO₄ | 1,4-Dioxane, DMF | 80 - 120 |

Table 2: Substrate Scope and Expected Yields (based on analogous 2-pyridylboronic acids)

| Aryl Halide (Ar-X) | Product | Typical Yield Range (%) | Notes |

| 4-Bromoanisole | 2-(4-Methoxyphenyl)-4-methoxypyridine | 70-90 | Electron-rich aryl bromides generally couple well. |

| 4-Bromobenzonitrile | 4-(4-Methoxypyridin-2-yl)benzonitrile | 60-85 | Electron-poor aryl bromides are also effective coupling partners. |

| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 2-(3,5-Bis(trifluoromethyl)phenyl)-4-methoxypyridine | 75-85 | Sterically hindered and electron-deficient substrates can provide good yields with appropriate ligand choice.[5] |

| 4-Chloro-n-butylbenzene | 2-(4-n-Butylphenyl)-4-methoxypyridine | 70-80 | Aryl chlorides may require more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).[5] |

| 3-Chloropyridine | 4-Methoxy-2,3'-bipyridine | 80-95 | Heteroaryl halides are generally good substrates.[5] |

Mandatory Visualizations

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a wide range of biaryl and heteroaryl compounds via the Suzuki-Miyaura coupling. By selecting the appropriate palladium catalyst, base, and solvent system, high yields of the desired coupled products can be achieved. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, from small-scale discovery to larger-scale drug development campaigns. As with any chemical reaction, careful optimization for each specific substrate combination is recommended to achieve the best results.

References

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-Methoxypyridin-2-YL)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of (4-Methoxypyridin-2-YL)boronic acid with various aryl and heteroaryl halides. This reaction is a cornerstone in the synthesis of complex biaryl structures, which are pivotal in medicinal chemistry, particularly in the development of targeted therapies such as Janus kinase (JAK) inhibitors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. For drug development professionals, this reaction is instrumental in synthesizing complex molecular scaffolds. This compound is a key building block in the synthesis of various pharmaceutical compounds. Its cross-coupling with aryl halides provides a direct route to substituted 2-arylpyridines, a motif present in numerous biologically active molecules. A significant application of this chemistry is in the synthesis of Janus kinase (JAK) inhibitors, which are crucial in the treatment of autoimmune diseases and certain cancers. The JAK-STAT signaling pathway is a critical communication route for cells, and its dysregulation is implicated in these conditions.

The JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT signaling pathway is a primary route for a multitude of cytokines and growth factors to transmit signals from outside the cell to the nucleus, leading to changes in gene expression.[1][2] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[3] Upon cytokine binding, the receptor activates the associated JAKs, which then phosphorylate the STAT proteins.[3] These phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors, regulating the expression of genes involved in inflammation, immunity, and cell proliferation.[1][2][3]

In various autoimmune diseases and cancers, the JAK-STAT pathway is constitutively active, leading to pathological gene expression. JAK inhibitors are small molecules designed to block the activity of one or more of the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), thereby interrupting this signaling cascade and reducing the inflammatory response or cell proliferation.[4] The synthesis of many of these inhibitors relies on the formation of a key biaryl bond, often achieved through a palladium-catalyzed cross-coupling reaction.

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Palladium Catalysts for the Cross-Coupling of this compound

The choice of palladium catalyst and reaction conditions is critical for achieving high yields and purity in the Suzuki-Miyaura cross-coupling of this compound. Several catalysts have been shown to be effective for the coupling of pyridylboronic acids.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) | Reference |

| Pd(PPh₃)₂Cl₂ | Triphenylphosphine | Na₂CO₃, K₂CO₃, K₃PO₄ | 1,4-Dioxane, DMF | 80 - 110 | 1 - 5 | [1] |

| Pd(dppf)Cl₂ | dppf | Na₂CO₃, K₃PO₄ | 1,4-Dioxane, Toluene | 80 - 100 | 1 - 5 | [5] |

| Pd₂(dba)₃ | Various phosphines (e.g., SPhos, XPhos) | K₃PO₄, KF | 1,4-Dioxane, THF | Room Temp - 100 | 1 - 3 | [6] |

| Pd(OAc)₂ | Triphenylphosphine | Na₂CO₃ | n-Propanol/Water | Reflux | 0.5 - 2 | [7] |

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

General Workflow for Suzuki-Miyaura Cross-Coupling

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Using Pd(PPh₃)₂Cl₂ in 1,4-Dioxane

This protocol is adapted from a general procedure for the cross-coupling of pyridylboronic acids.[1]

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

-

1 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

-

1,4-Dioxane (anhydrous and degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), and Pd(PPh₃)₂Cl₂ (0.05 equiv).

-

Add degassed 1,4-dioxane and stir the mixture at room temperature for 30 minutes.

-

Add the degassed 1 M aqueous Na₂CO₃ solution (3.0 equiv).

-

Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and remove the solvent in vacuo.

-

To the residue, add ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Using Pd(dppf)Cl₂ in Dioxane

This protocol is suitable for a range of hetero(aryl) boronic acids and may offer improved yields for certain substrates.[5]

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Sodium triphosphate (Na₃PO₄) (3.0 equiv)

-

1,4-Dioxane (anhydrous and degassed)

-

Water (optional, can be beneficial for boronic esters)[5]

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₃PO₄ (3.0 equiv).

-

Add degassed 1,4-dioxane. If starting with a boronic ester, the addition of 20% water may be beneficial.[5]

-

Seal the vial and heat the mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various pyridylboronic acids, which can be considered representative for this compound.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Time (h) | Yield (%) | Reference |

| 2-Amino-5-bromopyrazine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (3) | 1,4-Dioxane | 8 | 85 | [1] |

| 3-Bromoquinoline | 2-Methoxy-3-pyridylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (3) | 1,4-Dioxane | 8 | 78 | [1] |

| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand 1 (4.5) | K₃PO₄ (3) | 1,4-Dioxane | 12 | 74 | [8] |

| 4-Chlorobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand 2 (4.5) | KF (3) | 1,4-Dioxane | 12 | 73 | [8] |

| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane | 12 | 89 | [5] |

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a robust and efficient method for the synthesis of 2-arylpyridines, which are key intermediates in the development of pharmaceuticals, including JAK inhibitors. The selection of the appropriate palladium catalyst, ligand, base, and solvent system is crucial for optimizing reaction yields and purity. The protocols provided herein offer a solid starting point for researchers in this field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - American Chemical Society [acs.digitellinc.com]

- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Methoxypyridin-2-YL)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling of (4-Methoxypyridin-2-YL)boronic acid with various aryl and heteroaryl halides. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heterobiaryl structures.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and in materials science for the creation of novel organic materials. This compound is a valuable reagent in these applications due to the prevalence of the 4-methoxypyridine moiety in biologically active molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This document outlines optimized reaction conditions, including catalyst systems, bases, and solvents, to achieve high yields and purity in the coupling of this compound with a range of coupling partners.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides under different reaction conditions.

Table 1: Coupling with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | Tri(tert-butyl)phosphine (3) | K₃PO₄ (3) | Dioxane | 100 | 12 | 85 |

| 2 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 16 | 78 |

| 3 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 8 | 92 |

| 4 | 3-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | 75 |

Table 2: Coupling with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |